molecular formula C17H19N B13675631 1-Ethyl-5-phenyl-1,2,3,4-tetrahydroquinoline

1-Ethyl-5-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13675631
M. Wt: 237.34 g/mol
InChI Key: GFCCNRNIOPKEDC-UHFFFAOYSA-N
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Description

1-Ethyl-5-phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the tetrahydroquinoline family. This compound is characterized by its unique structure, which includes an ethyl group at the first position and a phenyl group at the fifth position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-phenyl-1,2,3,4-tetrahydroquinoline can be synthesized through various methods. One common approach involves the three-component cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of intermediates and final products is streamlined to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of tetrahydroquinoline derivatives .

Scientific Research Applications

1-Ethyl-5-phenyl-1,2,3,4-tetrahydroquinoline has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.

    Industry: The compound is used in the production of dyes, antioxidants, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 1-ethyl-5-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-Phenyl-1,2,3,4-tetrahydroquinoline
  • 1-Methyl-1,2,3,4-tetrahydroquinoline
  • 1,2,3,4-Tetrahydroisoquinoline

Comparison: 1-Ethyl-5-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity profiles. For example, the presence of the ethyl group at the first position and the phenyl group at the fifth position can influence its interaction with molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

1-ethyl-5-phenyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C17H19N/c1-2-18-13-7-11-16-15(10-6-12-17(16)18)14-8-4-3-5-9-14/h3-6,8-10,12H,2,7,11,13H2,1H3

InChI Key

GFCCNRNIOPKEDC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=C(C=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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